32a-Glycine-calcitonin (Salmon) is a synthetic derivative of salmon calcitonin, a peptide hormone consisting of 32 amino acids. This compound is primarily utilized in the treatment of conditions such as postmenopausal osteoporosis, Paget's disease, and hypercalcemia. The unique properties of salmon calcitonin, particularly its enhanced potency compared to human calcitonin, make it a preferred choice in clinical applications. The compound is synthesized from the ultimobranchial gland of salmon and has been extensively studied for its physiological roles and therapeutic potential .
Salmon calcitonin was first isolated in 1962 from the ultimobranchial gland of fish by researchers Drs. Copp and Cheney. It has since been recognized for its significant role in calcium regulation and bone metabolism, leading to its therapeutic applications . The compound is synthesized using recombinant DNA technology or solid-phase synthesis methods .
The synthesis of 32a-Glycine-calcitonin (Salmon) typically involves solid-phase peptide synthesis, which allows for the stepwise addition of amino acids to form the desired polypeptide chain. This method is favored due to its efficiency and ability to produce high-purity products .
32a-Glycine-calcitonin (Salmon) undergoes various chemical reactions typical of peptide hormones, including hydrolysis and oxidation, which can lead to degradation products. These reactions can affect the stability and efficacy of the compound.
The mechanism of action for 32a-Glycine-calcitonin (Salmon) involves binding to specific receptors on osteoclasts, which are cells responsible for bone resorption. Upon binding, it activates intracellular signaling pathways that lead to decreased osteoclast activity and increased renal excretion of calcium.
32a-Glycine-calcitonin (Salmon) is primarily used in scientific research and clinical settings for:
Additionally, ongoing research explores its potential use in other metabolic bone diseases and its immunogenicity profile in patients receiving treatment .
Calcitonin is a 32-amino-acid peptide hormone central to calcium and phosphate homeostasis in vertebrates. Produced by parafollicular C-cells of the thyroid in mammals and the ultimobranchial gland in fish, it antagonizes parathyroid hormone (PTH) by inhibiting osteoclast-mediated bone resorption and enhancing renal calcium excretion [3] [9]. This hypocalcemic effect maintains skeletal integrity during periods of calcium stress, such as growth or reproduction. In salmon, calcitonin exhibits evolutionary adaptations that enhance its stability and receptor-binding affinity, making it 40–50 times more potent than human calcitonin in clinical settings [9] [1]. The hormone’s α-helical conformation, stabilized by a disulfide bridge between cysteine residues at positions 1 and 7, is critical for activating the G protein-coupled calcitonin receptor (CTR), which signals via cAMP and PLC/IP3 pathways to modulate osteoclast activity [3] [8].
Table 1: Comparative Structural and Functional Attributes of Calcitonin Isoforms
Attribute | Human Calcitonin | Salmon Calcitonin | Functional Implication |
---|---|---|---|
Amino Acid Sequence | Cys-Gly-Asn-Leu-Ser-Thr-Cys... | Cys-Ser-Asn-Leu-Ser-Thr-Cys... | 13 divergent residues (50% homology) [9] |
Receptor Binding Affinity | Low | High | 20–50× greater potency [3] [9] |
Half-Life | Short (~10 min) | Extended | Prolonged hypocalcemic effect [9] |
Key Therapeutic Role | Limited clinical use | Osteoporosis/Paget’s disease | Superior efficacy in bone resorption inhibition [1] |
The discovery of calcitonin in 1962 by Copp and Cheney marked a pivotal advancement in bone metabolism research [3]. Initial extracts from mammalian thyroid glands showed modest hypocalcemic effects, but the isolation of salmon calcitonin (sCT) revealed unprecedented potency due to its structural stability and enhanced receptor interaction [9]. By 1975, synthetic sCT received FDA approval as the injectable formulation Miacalcin® for Paget’s disease and hypercalcemia, later expanding to intranasal sprays (1980s) for osteoporosis [1] [5].
A significant milestone emerged with the PROOF trial (2008), which demonstrated that 200 IU/day intranasal sCT reduced vertebral fracture risk by 33% in postmenopausal women [3]. Concurrently, immunogenicity concerns surfaced: 40–70% of patients developed anti-drug antibodies (ADAs), often neutralizing sCT’s efficacy within months [2]. This spurred innovations in peptide engineering, including 32a-glycine-calcitonin—a synthetic variant designed to mitigate impurity-related immunogenicity while preserving bioactivity [2] [4]. Recent efforts focus on oral formulations (e.g., ORACAL phase III trials) using carrier technologies like Eligen® to enhance bioavailability beyond the 3–5% typical of nasal sprays [9] [1].
Table 2: Key Milestones in Salmon Calcitonin Research
Year | Development | Significance |
---|---|---|
1962 | Calcitonin discovered by Copp and Cheney | Foundation for calcium regulation biology [3] |
1975 | FDA approval of injectable Miacalcin® (sCT) | First therapeutic use for bone diseases [5] |
1992 | Intranasal sCT reduces fracture risk (Overgaard et al.) | Validated non-invasive delivery [9] |
2008 | PROOF trial confirms vertebral fracture reduction | Established clinical efficacy in osteoporosis [3] |
2010s | Synthetic analogs (e.g., 32a-glycine) developed | Addressed immunogenicity and stability challenges [4] |
2020s | Oral sCT formulations (Phase III trials) | Aimed at improving patient compliance [9] |
32a-Glycine-calcitonin (Salmon) (CAS: 115472-96-3) is a synthetic analog distinguished by a glycine substitution at position 32a, a modification engineered to optimize stability and minimize synthesis-related impurities. Its molecular formula is C₁₄₇H₂₄₂N₄₄O₅₀S₂ (MW: 3489.9 Da), featuring a conserved disulfide bond (Cys¹–Cys⁷) and an amidated C-terminus critical for receptor activation [4] [7]. The glycine substitution mitigates racemization and oxidation risks inherent in wild-type sCT during solid-phase synthesis, reducing byproducts like deamidated or sulfoxide derivatives that may provoke immune responses [2].
Functionally, 32a-glycine preserves sCT’s high-affinity binding to the human calcitonin receptor (hCTR). Key residues (e.g., Leu⁹, Tyr²², Arg²⁴) form hydrophobic and electrostatic interactions with hCTR’s extracellular domain, while the C-terminal proline amide stabilizes the α-helix [8] [6]. This ensures unaltered inhibition of osteoclastogenesis—verified via in vitro assays showing reduced TRAP-positive osteoclast formation [1]. Notably, impurities in synthetic sCT (e.g., missequences or truncated chains) can introduce novel T-cell epitopes, such as the immunodominant 9-mer frame GKLSQELHK (residues 15–23) that binds HLA-DR alleles [2]. The 32a-glycine variant’s optimized synthesis limits such impurities, potentially lowering immunogenicity risks while maintaining therapeutic potency.
Table 3: Structural Characteristics of 32a-Glycine-calcitonin (Salmon)
Structural Element | Description | Role |
---|---|---|
Amino Acid Sequence | Linear 32-residue peptide with Gly³²ᵃ | Reduces racemization/aggregation during synthesis [4] |
Disulfide Bond | Cys¹–Cys⁷ | Stabilizes N-terminal α-helix; essential for activity [8] |
C-Terminal Modification | Proline amidation | Enhances receptor binding affinity and serum stability [6] |
Receptor Interaction Site | Leu⁹, Tyr²², Arg²⁴, Thr²⁵ | Mediates high-affinity binding to hCTR [8] |
Vulnerable Residues | Methionine (absent; replaced by Val⁸) | Avoids oxidation vs. human calcitonin [9] |
Comprehensive List of Compounds Mentioned
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: